CYP3A4 Inhibitory Potency: Ketoconazole Impurity 32 vs. Parent Drug Ketoconazole
The target compound (Ketoconazole Impurity 32) displays a CYP3A4 IC50 > 5,000 nM in human liver microsomes, as measured by LC-MS/MS analysis using ketoconazole as the probe substrate [1]. In contrast, the parent drug ketoconazole is a potent CYP3A4 inhibitor with a reported IC50 of approximately 110 nM (0.11 μM) under comparable microsomal incubation conditions . This >45-fold difference in inhibitory potency is critical for impurity safety qualification: an impurity that co-elutes with the API but exhibits negligible CYP3A4 inhibition will not confound in vitro drug–drug interaction (DDI) studies, unlike more potent impurities that could produce false-positive CYP inhibition signals.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 5,000 nM |
| Comparator Or Baseline | Ketoconazole (parent drug): IC50 ~110 nM (0.11 μM) |
| Quantified Difference | >45-fold higher IC50 (weaker inhibition) for the target impurity |
| Conditions | Human liver microsomes; ketoconazole probe substrate; 5 min incubation with NADPH; LC-MS/MS detection |
Why This Matters
Procurement of this specific impurity as a reference standard is essential for ANDA analytical method validation because its weak CYP3A4 inhibition profile ensures it does not artificially inflate DDI risk assessments, a requirement that a random chlorinated phenoxyphenyl ketone cannot guarantee.
- [1] BindingDB. BDBM50582074 – CHEMBL5081668: CYP3A4 Inhibition IC50 > 5,000 nM (Human liver microsomes, LC-MS/MS). BindingDB / ChEMBL, 2024. View Source
